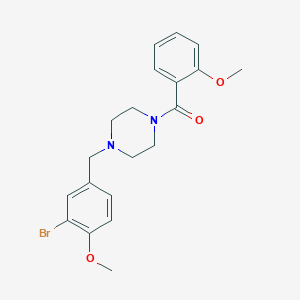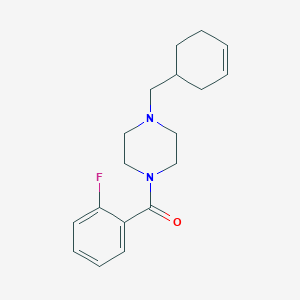![molecular formula C25H35N3O3 B247549 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to exhibit potent agonist activity towards serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to exhibit potent antioxidant activity, which may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has several advantages as a research tool, including its potent binding affinity towards various serotonin and dopamine receptors, its ability to modulate neurotransmitter systems in the brain, and its potential therapeutic applications. However, there are also several limitations to its use in lab experiments, including its high cost, limited availability, and potential toxicity at high doses.
Future Directions
There are several future directions for the scientific research on 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to explore its potential as a research tool for studying the mechanisms underlying various neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 involves the reaction of 1-(2,4-dimethoxybenzyl)piperidin-4-amine with 2-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. This reaction results in the formation of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1, which can be further purified and characterized using various analytical techniques.
Scientific Research Applications
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent binding affinity towards various serotonin and dopamine receptors, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
Molecular Formula |
C25H35N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-9-8-20(25(18-22)31-3)19-26-12-10-21(11-13-26)27-14-16-28(17-15-27)23-6-4-5-7-24(23)30-2/h4-9,18,21H,10-17,19H2,1-3H3 |
InChI Key |
YAWSUZPCGZHCER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



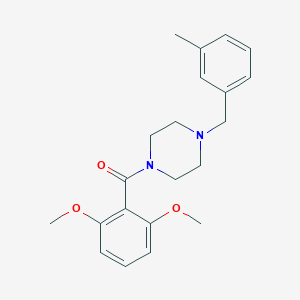

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
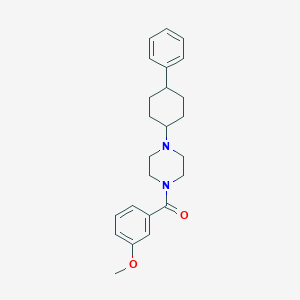

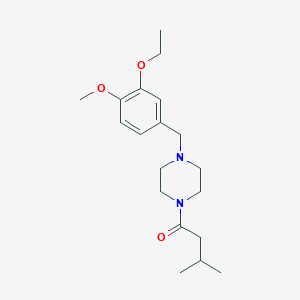

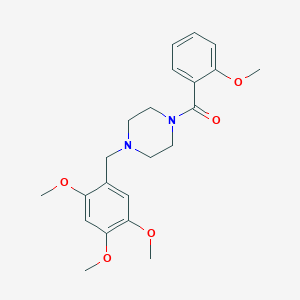
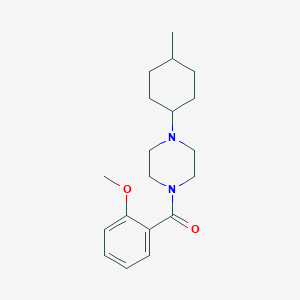
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

